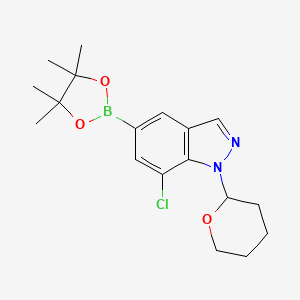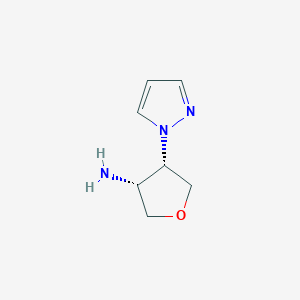![molecular formula C8H9ClFN3O2S2 B15280411 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes a hydrazono group, a methyl group, and a sulfonyl fluoride group attached to a benzo[d]thiazole ring
Méthodes De Préparation
The synthesis of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride typically involves several steps:
Methylation: The starting material, 2-aminobenzothiazole, is methylated using dimethyl sulfate to form 3-methyl-2-aminobenzothiazole.
Hydrazone Formation: The methylated product is then reacted with hydrazine hydrate to form 3-methyl-2-benzothiazolinone hydrazone.
Sulfonylation: The hydrazone is further reacted with sulfonyl fluoride under controlled conditions to introduce the sulfonyl fluoride group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, forming sulfonamide or sulfonate esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and sulfonamides.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and sulfonamide-resistant bacteria.
Medicine: Research is ongoing into its potential use as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments, as well as in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazono group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The sulfonyl fluoride group is reactive and can form stable adducts with nucleophilic residues in proteins, disrupting their function. These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride include:
3-Methyl-2-benzothiazolinone hydrazone hydrochloride: Used as a chromogenic reagent in biochemical assays.
2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride: Shares a similar core structure but lacks the sulfonyl fluoride group, leading to different reactivity and applications.
3-Methyl-2-benzothiazolinone hydrazone: Used in the determination of aldehydes and hexosamines.
Propriétés
Formule moléculaire |
C8H9ClFN3O2S2 |
|---|---|
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
(2Z)-2-hydrazinylidene-3-methyl-1,3-benzothiazole-5-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C8H8FN3O2S2.ClH/c1-12-6-4-5(16(9,13)14)2-3-7(6)15-8(12)11-10;/h2-4H,10H2,1H3;1H/b11-8-; |
Clé InChI |
ZZFCUUOCCWRYIG-MKFZHGHUSA-N |
SMILES isomérique |
CN\1C2=C(C=CC(=C2)S(=O)(=O)F)S/C1=N\N.Cl |
SMILES canonique |
CN1C2=C(C=CC(=C2)S(=O)(=O)F)SC1=NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



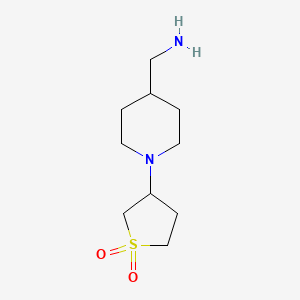

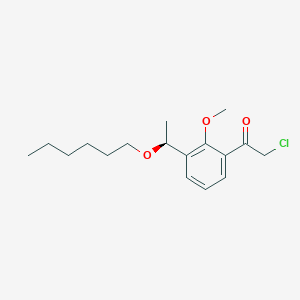

![6-[(4-Chloro-3-methylphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15280357.png)
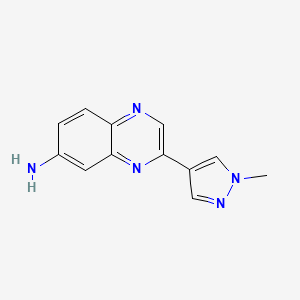
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)




